(Z)-4-acetyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-4-acetyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzothiazole derivative . Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .
Synthesis Analysis
The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A suitable aryl benzaldehyde and 6 nitrobenzo[d]thiazol-2-amine were condensed in ethanol with a catalytic quantity of glacial acetic acid to create N-benzylidene-6-nitrobenzo[d]thiazol-2-amine .Molecular Structure Analysis
Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . The molecular structure of benzothiazole derivatives has been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Scientific Research Applications
Antidepressant Effects
The compound has shown potential antidepressant effects. In a forced swimming test, certain derivatives of the compound showed a higher percentage decrease in immobility duration than that of fluoxetine . The mechanism for the antidepressant activity may be via increasing the concentrations of serotonin and norepinephrine .
Anticonvulsant Effects
The compound also exhibits anticonvulsant effects. In the maximal electroshock seizure test, certain derivatives of the compound showed high anticonvulsant effect, with ED 50 values and protective indices similar to those of phenobarbital or valproate .
Anti-inflammatory Agents
Benzothiazole derivatives, including this compound, have been evaluated as potential anti-inflammatory agents. They have been found to decrease the activity of inflammatory factors IL-6 and TNF-α .
Anticancer Agents
The compound has been evaluated as a potential anticancer agent. It has been found to significantly inhibit the proliferation of certain cancer cells, including human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) .
Inhibition of Cell Migration
The compound has been found to hinder cell migration in A431 and A549 cells .
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel benzothiazole derivatives, which have been evaluated for their potential biological effects .
Future Directions
properties
IUPAC Name |
4-acetyl-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-12(23)13-3-5-14(6-4-13)18(24)21-19-22(9-10-25-2)16-8-7-15(20)11-17(16)26-19/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAZSZGNHCLIDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-acetyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.